(3R,4S)-Tofacitinib
Overview
Description
“(3R,4S)-3-bromo-4-methylhexane” is a chemical compound with the formula C7H15Br . It contains a total of 22 bonds, including 7 non-H bonds and 3 rotatable bonds . The “(3R,4S)-3,4-Dimethylhexane” molecule has a similar structure, with a chemical formula of C8H18 .
Molecular Structure Analysis
The molecular structure of “(3R,4S)-3-bromo-4-methylhexane” and “(3R,4S)-3,4-Dimethylhexane” includes the arrangement of atoms and the chemical bonds that hold the atoms together . They both contain a total of 7 non-H bonds and 3 rotatable bonds .
Physical And Chemical Properties Analysis
“(3R,4S)-3,4-Dimethylhexane” has a density of 0.7±0.1 g/cm³, a boiling point of 116.6±7.0 °C at 760 mmHg, and a vapour pressure of 21.5±0.1 mmHg at 25°C .
Scientific Research Applications
Efficacy in Rheumatoid Arthritis
Tofacitinib has shown significant efficacy in treating rheumatoid arthritis. It is a novel oral Janus kinase inhibitor that has been investigated for its impact on this condition. In clinical trials, patients receiving Tofacitinib demonstrated higher response rates and greater reductions in disease activity scores compared to those receiving placebo, indicating its effectiveness as a treatment option for rheumatoid arthritis (van Vollenhoven et al., 2012) (Fleischmann et al., 2012).
Hematological Changes in Rheumatoid Arthritis Treatment
In patients with rheumatoid arthritis undergoing Tofacitinib treatment, small changes in hematological parameters were observed. These changes stabilized over time in long-term extension studies. Increased hemoglobin was associated with decreased ESR and CRP levels, although not strongly correlated with fatigue or vitality (Schulze-Koops et al., 2017).
Use in Ulcerative Colitis
Tofacitinib has been investigated for its effectiveness in treating ulcerative colitis (UC). Clinical trials have shown an elevated risk of herpes zoster in UC patients treated with Tofacitinib, though complicated cases were infrequent. Increased rates occurred in older patients and those with prior tumor necrosis factor inhibitor failure (Winthrop et al., 2018).
Systematic Review of Efficacy and Safety in Rheumatoid Arthritis
A systematic review of Tofacitinib for rheumatoid arthritis revealed its efficacy in reducing signs and symptoms and improving physical function, particularly among patients with an inadequate response to methotrexate and tumor necrosis factor inhibitors. The review suggests Tofacitinib as an effective management drug for moderate to severe rheumatoid arthritis (Kaur et al., 2014).
Impact on Malignancy Rates in Rheumatoid Arthritis Patients
An analysis of data from Tofacitinib's clinical development program indicated that overall rates and types of malignancies in patients with rheumatoid arthritis remained stable over time with increasing Tofacitinib exposure. The standardized incidence ratios for malignancies were within the expected range for patients with moderate-to-severe rheumatoid arthritis (Curtis et al., 2015).
Effect on Synovial JAK1-STAT Signalling in Rheumatoid Arthritis
Tofacitinib was shown to reduce metalloproteinase and interferon-regulated gene expression in rheumatoid synovium. Clinical improvement correlated with reductions in STAT1 and STAT3 phosphorylation, indicating the key role of JAK1-mediated interferon and interleukin-6 signaling in the synovial response (Boyle et al., 2013).
properties
IUPAC Name |
3-[(3R,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLAWZDWDVHWOW-AAEUAGOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648965 | |
Record name | 3-{(3R,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-Tofacitinib | |
CAS RN |
1092578-46-5 | |
Record name | Epitofacitinib, (3R,4S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{(3R,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPITOFACITINIB, (3R,4S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B64WR5WNB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.